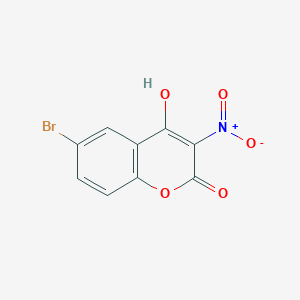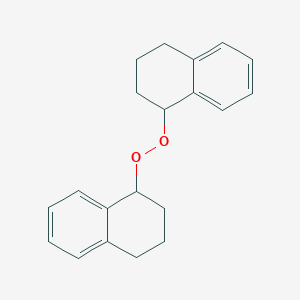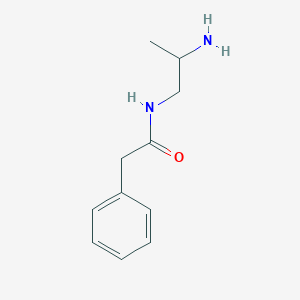
2-Methyl-2-pentyl-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-pentyl-1,3-oxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyl-2-pentyl-1,3-oxazolidine can be synthesized through the condensation of 2-aminoalcohols with aldehydes or ketones. The reaction typically involves the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization to form the oxazolidine ring. The reaction conditions often include the use of a chiral magnesium phosphate catalyst under mildly basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve multicomponent reactions of 1,2-amino alcohols. These reactions can be catalyzed by transition metals or proceed through metal-free domino annulation/Mannich reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-2-pentyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the ring.
Common Reagents and Conditions:
Oxidation: Tert-butyl hydroperoxide in water (T-Hydro) as the oxidant.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various alkylating agents under basic conditions.
Major Products:
Oxidation: Oxazolidinones.
Reduction: Amino alcohols.
Substitution: Alkyl-substituted oxazolidines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-pentyl-1,3-oxazolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antibacterial agents.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-pentyl-1,3-oxazolidine involves its ability to undergo ring-opening reactions in the presence of moisture. This leads to the formation of amine and hydroxyl groups, which can further react with other compounds. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with bacterial cell walls, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-2-pentyl-1,3-oxazolidine
- 2-Methyl-2-pentyl-1,3-oxazoline
- 2-Methyl-2-pentyl-1,3-oxazolidinone
Comparison:
- This compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms.
- 2-Methyl-2-pentyl-1,3-oxazoline differs by having a double bond in the ring, making it less stable under certain conditions.
- 2-Methyl-2-pentyl-1,3-oxazolidinone is an oxidized form of oxazolidine and is often used in different applications due to its increased stability and reactivity.
Eigenschaften
CAS-Nummer |
51995-38-1 |
|---|---|
Molekularformel |
C9H19NO |
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
2-methyl-2-pentyl-1,3-oxazolidine |
InChI |
InChI=1S/C9H19NO/c1-3-4-5-6-9(2)10-7-8-11-9/h10H,3-8H2,1-2H3 |
InChI-Schlüssel |
GBQREAWLWLLZMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(NCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)
![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)


![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)


![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)


![2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14642181.png)

![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)

